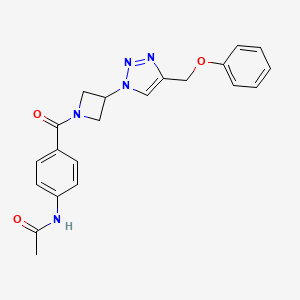

N-(4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide

Description

N-(4-(3-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide is a structurally complex compound featuring a phenoxymethyl-substituted 1,2,3-triazole ring linked to an azetidine moiety, which is further conjugated to an acetamide group via a phenyl-carbonyl bridge. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole core, followed by sequential coupling reactions to integrate the azetidine and acetamide groups .

Properties

IUPAC Name |

N-[4-[3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-carbonyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3/c1-15(27)22-17-9-7-16(8-10-17)21(28)25-12-19(13-25)26-11-18(23-24-26)14-29-20-5-3-2-4-6-20/h2-11,19H,12-14H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMRSLYJVXSJQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "N-(4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide" generally starts with the preparation of key intermediates through multi-step organic reactions.

Step 1: : The synthesis begins with the formation of phenoxymethyl azide.

Step 2: : The azide undergoes a 1,3-dipolar cycloaddition with an alkyne to form a 1,2,3-triazole ring.

Step 3: : This is followed by the incorporation of azetidine via nucleophilic substitution.

Step 4: : The final step involves the acylation of the intermediate with phenylacetic acid under mild conditions.

Industrial Production Methods

In an industrial setting, the compound can be synthesized on a larger scale using automated reactors with precise temperature, pressure, and reaction time controls. Solvent-free or greener methods are preferred to enhance yield and reduce environmental impact. This ensures consistent purity and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : The compound can be subjected to oxidation reactions, altering its functional groups.

Reduction: : It can be reduced to modify specific parts of its structure.

Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the triazole ring.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide

Reducing Agents: : Sodium borohydride, lithium aluminum hydride

Substitution Reagents: : Halides, sulfonates under basic or acidic conditions

Major Products Formed

The major products depend on the type of reaction:

Oxidation may yield carboxylic acids or ketones.

Reduction may result in amines or alcohols.

Substitution products vary based on the attacking nucleophile or electrophile.

Scientific Research Applications

Anticancer Potential

Research has highlighted the anticancer properties of compounds containing the triazole moiety. For instance:

- In vitro Studies : Compounds similar to N-(4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide have shown significant growth inhibition against various cancer cell lines. For example, studies indicate that derivatives exhibit percent growth inhibitions (PGIs) ranging from 50% to over 80% against different cancer cell lines .

Antimicrobial Activity

The triazole ring is also associated with antimicrobial properties. Compounds with this structure have been tested against various pathogens, showing effectiveness against both bacterial and fungal strains. This makes them potential candidates for developing new antimicrobial agents .

Case Study 1: Anticancer Activity

A study focused on the synthesis of derivatives similar to this compound found that certain derivatives exhibited low IC50 values in cancer cell assays, indicating strong anticancer activity compared to standard treatments like doxorubicin .

Case Study 2: Antimicrobial Efficacy

Another investigation reported on compounds derived from phenoxymethyl triazoles that demonstrated broad-spectrum antimicrobial activity. The study emphasized the importance of structural modifications in enhancing efficacy against resistant strains .

Mechanism of Action

The compound exerts its effects through various molecular interactions:

Molecular Targets: : Specific enzymes and receptors in biological systems.

Pathways Involved: : It may inhibit or activate key biochemical pathways, depending on its binding affinity and mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogous triazole-acetamide derivatives, focusing on structural features, synthesis routes, and biological activities.

Structural and Functional Group Variations

Key Observations:

- Core Structure Influence: The azetidine core in the target compound distinguishes it from quinoline- or benzene-based analogs. Azetidine’s smaller ring size (4-membered vs. 6-membered quinoline/benzene) may alter binding pocket compatibility and pharmacokinetic properties .

- Halogenated aryl groups (e.g., chloro, bromo in ) are associated with increased antimicrobial and enzyme-inhibitory potency.

- tuberculosis ).

Molecular Docking and Binding Interactions

- Triazole Role : The 1,2,3-triazole ring serves as a bioisostere for amide or ester groups, facilitating hydrogen bonding and π-π stacking with target proteins (e.g., α-glucosidase in , InhA in ).

Biological Activity

N-(4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 366.4 g/mol. The compound features a triazole ring, which is known for its broad spectrum of biological activities.

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, derivatives of triazole have been shown to possess antibacterial and antifungal properties, making them candidates for treating infections caused by resistant strains of bacteria and fungi. Studies have demonstrated that similar compounds can inhibit the growth of various microorganisms including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole Derivative A | Staphylococcus aureus | 8 µg/mL |

| Triazole Derivative B | Escherichia coli | 16 µg/mL |

| Triazole Derivative C | Candida albicans | 4 µg/mL |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. The presence of the triazole ring is associated with the inhibition of pro-inflammatory cytokines, which suggests its potential use in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival and replication.

- Disruption of Cell Membrane Integrity : Antimicrobial activity is often linked to the ability to disrupt microbial cell membranes.

Study on Antimicrobial Efficacy

A study conducted by Dhumal et al. (2016) explored the efficacy of triazole derivatives against Mycobacterium bovis. The results indicated that certain derivatives exhibited potent activity against both active and dormant states of the bacteria. The study highlighted the potential for developing new treatments for tuberculosis using similar compounds .

Anti-inflammatory Research

Research published in 2020 focused on the anti-inflammatory effects of triazole derivatives in a rat model. The study reported a significant reduction in inflammatory markers following treatment with these compounds, suggesting their potential therapeutic role in conditions such as arthritis .

Q & A

Q. Bioassay Design :

Q. Addressing Data Contradictions :

- Reproducibility checks : Ensure consistent purity (>95% via HPLC) and solvent/DMSO controls .

- Mechanistic follow-up : Use molecular docking to verify target engagement (e.g., kinase inhibition) if activity varies across studies .

What methodologies ensure stability and purity during storage and handling?

- Purity assessment : Regular TLC (e.g., CH₂Cl₂:MeOH 9:1) and HPLC (C18 column, acetonitrile/water gradient) .

- Stability studies :

How can computational tools predict the compound’s pharmacokinetic and target-binding properties?

- ADMET prediction : Use software like SwissADME to estimate logP (~2.5), solubility, and CYP450 interactions .

- Molecular docking : Map interactions with biological targets (e.g., kinases) using AutoDock Vina and PubChem 3D conformers .

| Computational Parameter | Value | Source |

|---|---|---|

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N | PubChem |

| Molecular Weight | 311.31 g/mol | PubChem |

| Predicted logP | 2.5 | SwissADME |

What advanced techniques resolve ambiguous stereochemistry or electronic effects in the azetidine-triazole core?

- Dynamic NMR : Detect restricted rotation in the azetidine ring (e.g., coalescence temperature studies) .

- DFT calculations : Simulate electron density maps to explain substituent effects on reactivity .

- X-ray crystallography : Resolve spatial arrangement of phenoxymethyl and acetamide groups .

How should researchers troubleshoot low yields in the final coupling step?

- Catalyst optimization : Screen Cu(I) sources (e.g., CuI vs. CuSO₄/ascorbate) to enhance cycloaddition efficiency .

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) to improve azide-alkyne solubility .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

What strategies guide SAR studies for enhancing bioactivity?

- Substituent variation : Replace phenoxymethyl with bulkier groups (e.g., naphthyl) to modulate lipophilicity .

- Bioisosteric replacement : Substitute the acetamide with sulfonamide or urea to alter hydrogen-bonding .

- Pharmacophore mapping : Identify critical moieties (e.g., triazole for π-π stacking) via fragment-based screening .

How are mechanistic studies on copper-catalyzed cycloaddition tailored for this compound?

- Kinetic studies : Use in situ IR to monitor reaction progress and identify rate-limiting steps .

- Isotopic labeling : ¹⁵N-azide tracers to confirm triazole formation pathway .

- Catalyst recycling : Immobilize Cu on silica to reduce metal contamination in the product .

What analytical workflows validate batch-to-batch consistency in academic settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.